molecular formula C3H5ClO B1320126 3-Chlorooxetane CAS No. 4741-80-4

3-Chlorooxetane

Cat. No. B1320126
CAS RN: 4741-80-4
M. Wt: 92.52 g/mol
InChI Key: JHXMBKTYQFGDQM-UHFFFAOYSA-N
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Description

3-Chlorooxetane is a chemical compound that is part of the oxetane family, which are four-membered cyclic ethers. The presence of a chlorine atom in the 3-position of the oxetane ring can significantly alter the chemical and physical properties of the molecule compared to its non-halogenated counterparts. The compound is of interest in various fields of chemistry due to its potential applications in synthesis and material science.

Synthesis Analysis

The synthesis of chlorinated oxetanes, such as 3-chlorooxetane, can be achieved through various methods. For instance, the synthesis of 3-chloro- and 3,3-dichloro-2-oxindoles has been developed via hypervalent iodine-promoted chlorooxidation, which demonstrates the versatility of chlorinated oxetanes as intermediates in the synthesis of more complex structures . Another approach involves the polymerization of 3-methyl-3-chloromethyloxetane using organoaluminium catalysts, which highlights the potential for creating high molecular weight polymers with chlorinated oxetane monomers .

Molecular Structure Analysis

The molecular structure of chlorinated oxetanes, including 3-chlorooxetane, is characterized by the presence of a four-membered ring, which imparts strain to the molecule, affecting its reactivity. The addition of a chlorine atom can further influence the electronic distribution within the molecule, potentially making it more reactive or altering its interaction with other chemical species.

Chemical Reactions Analysis

Chlorinated oxetanes are involved in various chemical reactions. For example, the synthesis of 3,3-dinitratooxetane represents a significant step towards creating energetic oxygen-rich monomers and polymers, showcasing the reactivity of the oxetane ring when substituted with electron-withdrawing groups like nitrate . Additionally, the tandem synthesis of 3-chloro-4-iodoisoxazoles from 1-copper(I) alkynes, dichloroformaldoxime, and molecular iodine indicates the utility of chlorinated oxetanes in constructing novel heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chlorooxetane and related compounds are influenced by the presence of the chlorine atom and the oxetane ring. For instance, the polymerization of 3,3-bis-chloromethyloxetane in the solid state and the analysis of the resulting polymer's properties, such as molecular weight and gas evolution upon irradiation, provide insights into the behavior of these materials under different conditions . The synthesis and characterization of star-shaped poly(3,3-dimethyloxetane) using multifunctional oxocarbenium perchlorates as initiators further illustrate the diverse properties that can be achieved through the careful design of chlorinated oxetane-based polymers .

Scientific Research Applications

  • Medicinal Chemistry

    • Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
    • An oxetane ring is present in the scaffold of Taxol®, an important drug used in the treatment of ovarian cancer .
    • Several antiviral oxetanes have been described in the literature .
  • Organic Synthesis

    • Oxetanes are used in the synthesis of new derivatives .
    • The Paternò-Büchi reaction is a photochemical reaction between a carbonyl compound and an alkene to give the corresponding oxetane .
    • The reaction is a photocycloaddition reaction of a carbonyl compound in the excited state with an alkene in the ground state .
  • C–H Functionalization

    • Oxetanes are receiving attention in drug design given their metabolic stability, rigidity and hydrogen-bond acceptor ability .
    • A method has been developed to obtain these structures by mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of quinuclidine, a photocatalyst, and a base under blue LED light irradiation .
    • This general and mild chemistry allows the easy installation of an oxetane ring from simple starting materials, with potential applications in the synthesis or late-stage modification of biologically active compounds .
  • Synthesis of 3-(Silyloxy)oxetanes

    • 3-(Silyloxy)oxetanes are obtained by irradiating mixtures of aromatic aldehydes and silyl enol ethers in benzene as the solvent .
    • Under similar conditions, but in acetonitrile rather than benzene, the Paternò-Büchi reaction of N-acyl enamines gives the corresponding protected 3-aminooxetanes .
    • The reactions occur with high diastereoselectivity .
  • Synthesis of Oxetane Derivatives by Intramolecular Cyclization

    • Oxetane derivatives can be synthesized by intramolecular cyclization through C-O bond formation .
    • This includes methods such as intramolecular etherification, epoxide ring opening/ring closing, synthesis of oxetanes from sugar derivatives, synthesis of oxetane-containing nucleoside analogues, oxetane synthesis through electrophilic halocyclization of alcohols, and other C-O bond-forming cyclization approaches .
    • These methods are used in the preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
  • Functionalization of Intact Oxetane Derivatives through Metalated and Radical Intermediates

    • Functionalization of intact oxetane derivatives can be achieved through metalated and radical intermediates .
    • This includes the synthesis and reactivity of 2-methyleneoxetanes .
    • These methods allow for the ring-opening and ring-expansion reactions of oxetanes .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-Chlorooxetane . Personal protective equipment, including chemical impermeable gloves, should be used and adequate ventilation should be ensured .

Future Directions

Oxetanes, including 3-Chlorooxetane, have received enormous interest in medicinal chemistry as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years . These recent studies have relied on both established synthetic methods and development of numerous new methodologies for oxetane synthesis and incorporation . Accordingly, a number of novel methods have been developed to access oxetane-containing compounds . At the same time, there have been significant advances in utilizing the reactivity of oxetanes in the synthesis of complex molecules .

properties

IUPAC Name

3-chlorooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-3-1-5-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXMBKTYQFGDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598801
Record name 3-Chlorooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorooxetane

CAS RN

4741-80-4
Record name 3-Chlorooxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4741-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorooxetane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxetane, 3-chloro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
JA Wojtowicz, RJ Polak - The Journal Of Organic Chemistry, 1973 - ACS Publications
… A lower yield (10-20%) of 3-chlorooxetane was obtained when 3-oxetanol was treated with thionyl chloride. Reaction of iodooxetane with diethylamineat 200 gave 3-…
Number of citations: 54 pubs.acs.org
S Wawzonek, JN Kellen - The Journal of Organic Chemistry, 1973 - ACS Publications
… A lower yield (10-20%) of 3-chlorooxetane was obtained when 3-oxetanol was treated with thionyl chloride. Reaction of iodooxetane with diethylamineat 200 gave 3-…
Number of citations: 3 pubs.acs.org
JA Bull, RA Croft, OA Davis, R Doran… - Chemical …, 2016 - ACS Publications
The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and …
Number of citations: 349 pubs.acs.org
DA Wicks - 1989 - scholarworks.umass.edu
… ^^C NMR investigation of the reaction of TBAB with poly(3-chlorooxetane) … Stability of Poly(3-chlorooxetane) … (methylene carbon regions) of samples of poly(3-chlorooxetane) prepared …
Number of citations: 4 scholarworks.umass.edu
AJ Chalk, B Beck, T Clark - Journal of chemical information and …, 2001 - ACS Publications
We present QSPR models for normal boiling points employing a neural network approach and descriptors calculated using semiempirical MO theory (AM1 and PM3). These models are …
Number of citations: 61 pubs.acs.org
EK Ives - 1961 - search.proquest.com
HISTORICAL, BACKGROUND c. 3-Dichloroaldehydes generally react with base to give or-chloro-o, 6-uns aturated aldehydes (or polymers thereof) due to elimination of hydrogen …
Number of citations: 0 search.proquest.com
S SEARLES Jr, EK IVES, HM KASH - The Journal of Organic …, 1957 - ACS Publications
The reactions of sodium methoxide with 2-methyl-2, 3-dichlorovaleraldehyde and 2-ethyl-2, 3-dichlorohexanal in dry methanol and in dry ether havebeen investigated. The previous …
Number of citations: 5 pubs.acs.org
HR Bjorsvik, H Priebe - Acta Chemica Scandinavica, 1995 - actachemscand.org
Methods and results Description of the bis-alkylating C3 moieties. Semiempirical quantum chemistry methods21 constitute a set of versatile methods for describing molecular properties. …
Number of citations: 6 actachemscand.org
HK Hall Jr… - 1981 - apps.dtic.mil
This report contains the following 1 Alpha-Carbomethoxymaleic anhydride, a highly reactivenew monomer was synthesized. It oligomerized, copolymerized and cycloadded to …
Number of citations: 2 apps.dtic.mil
SYS Wang - 1972 - open.library.ubc.ca
… 2,2~Diphenyl-3-chlorooxetane (II) was obtained by photolyzing the benzophenone (through a pyrex filter) in the presence of vinyl chloride using benzene as solvent. The process of the …
Number of citations: 4 open.library.ubc.ca

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